molecular formula C26H22N2O5S B2477532 1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023828-53-6

1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2477532
CAS No.: 1023828-53-6
M. Wt: 474.53
InChI Key: VQALRQLSIUEEBQ-UHFFFAOYSA-N
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Description

“1,3-Bis(4-methoxyphenyl)urea” is a compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C15H16N2O3 .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(4-methoxyphenyl)urea” is represented by the formula C15H16N2O3 . For a more detailed analysis, a crystallographic study would be needed.


Chemical Reactions Analysis

While specific chemical reactions involving “1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione” are not available, similar compounds like bis(4-methoxyphenyl)oxoammonium perchlorate have been studied. For instance, bis(4-methoxyphenyl)-oxoammonium cation undergoes hydrolysis to the corresponding quinone imine oxide and methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1,3-Bis(4-methoxyphenyl)urea” include a molecular weight of 272.306 and it appears as a solid at 20 degrees Celsius .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : The compound's crystal structure and its interactions have been studied, revealing details about its molecular geometry and bonding patterns. For instance, a related compound demonstrated disorder in its structure and showed significant intermolecular interactions (Rivera, Ríos-Motta, & Bolte, 2022).
  • Intermolecular Interactions : Various derivatives of the compound have been analyzed for their crystal structures and intermolecular interactions. These studies provide insights into the chemical behavior and potential applications of these compounds (Gomes et al., 2018).

Synthesis and Chemical Properties

  • Synthesis and Antioxidant Activity : The compound has been synthesized and evaluated for its antioxidant properties. This research highlights its potential use in creating antioxidants (Lavanya, Padmavathi, & Padmaja, 2014).
  • Thermal Stability and Functional Films : Research on related compounds explores their use in creating thermally stable and transparent functional films, which have applications in coatings and materials science (Saito, Matsumoto, Higashihara, & Ueda, 2013).

Reaction Mechanisms and Chemical Behavior

  • Divergent Reactivity : Studies have demonstrated the compound's divergent reactivity under different electron-transfer conditions, suggesting its use in studying reaction mechanisms (Ikeda, Hoshi, & Miyashi, 2001).
  • Ligand Preparation and Coordination Sites : Research on preparing ligands similar to the compound has been conducted, which is crucial in understanding its potential use in coordination chemistry (Ghaffarinia & Golchoubian, 2005).

Applications in Organic Synthesis

  • Synthesis of Organometallic Compounds : The compound and its derivatives have been used in the synthesis of novel organometallic compounds, expanding its utility in organic synthesis (Jesberger, Davis, & Barner, 2003).
  • Redox Properties and Chemical Analysis : Studies focus on the redox properties and chemical analysis of compounds similar to the target molecule, which are crucial for understanding its electrochemical applications (Sasaki et al., 2002).

Safety and Hazards

As for the safety and hazards of “1,3-Bis(4-methoxyphenyl)urea”, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S/c1-32-20-10-6-18(7-11-20)27-24(29)23(16-17-4-14-22(34-3)15-5-17)25(30)28(26(27)31)19-8-12-21(33-2)13-9-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQALRQLSIUEEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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